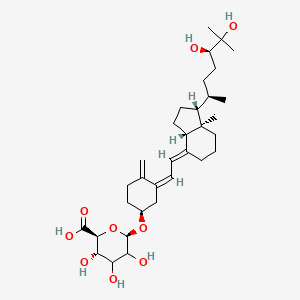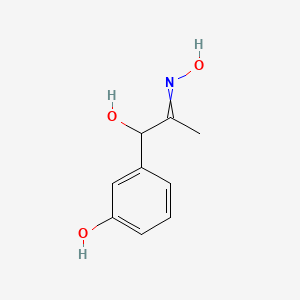
Deschloro-2-phenylsulfonyl-thiamethoxam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound that has garnered attention in various fields of scientific research.
Métodos De Preparación
The synthesis of Deschloro-2-phenylsulfonyl-thiamethoxam involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, chlorination, and thiamethoxam derivatization. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Deschloro-2-phenylsulfonyl-thiamethoxam has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in environmental analysis and testing.
Biology: Investigated for its potential effects on biological systems.
Medicine: Studied for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Deschloro-2-phenylsulfonyl-thiamethoxam can be compared with other similar compounds, such as:
Thiamethoxam: A neonicotinoid insecticide known for its effectiveness against a wide range of pests.
Imidacloprid: Another neonicotinoid insecticide with similar properties and applications.
Clothianidin: A neonicotinoid insecticide with a similar mode of action.
This compound is unique due to its specific structural modifications, which may confer different properties and applications compared to these similar compounds .
Propiedades
Fórmula molecular |
C14H15N5O5S2 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(NZ)-N-[3-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C14H15N5O5S2/c1-17-9-24-10-18(13(17)16-19(20)21)8-11-7-15-14(25-11)26(22,23)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3/b16-13- |
Clave InChI |
FDWPOORLIFNFAE-SSZFMOIBSA-N |
SMILES isomérico |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




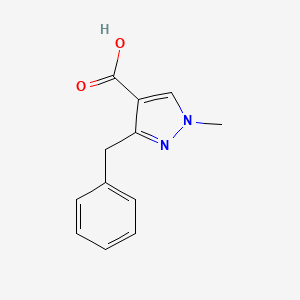

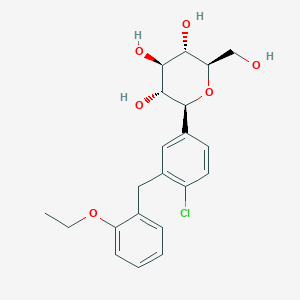
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
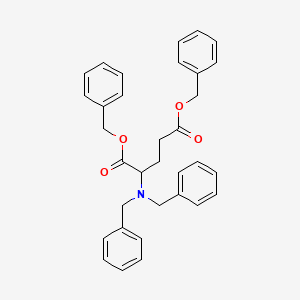

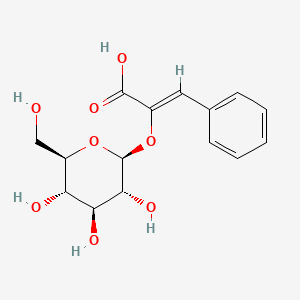
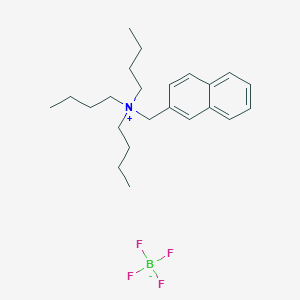

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
